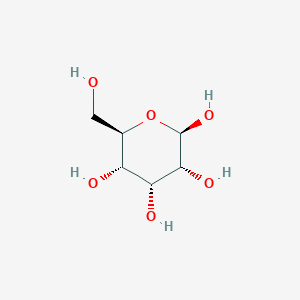

beta-D-allosa

Descripción general

Descripción

Beta-D-allose: is a rare monosaccharide that belongs to the group of aldohexoses. It is an epimer of D-glucose, differing in the configuration at the third carbon atom. Beta-D-allose is naturally found in small quantities in certain plants and microorganisms. It has garnered significant attention due to its unique properties and potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant activities .

Aplicaciones Científicas De Investigación

Beta-D-allose has a wide range of applications in scientific research due to its unique properties:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in cellular processes and metabolic pathways.

Mecanismo De Acción

Target of Action

Beta-D-Allose, also known as Beta-D-Allopyranose, is a rare sugar that has been studied for its potential pharmaceutical activities It has been suggested that beta-d-allose may interact with various cellular processes, potentially influencing the formation of intramolecular hydrogen bonds .

Mode of Action

It is known to exist in four ring structures, including α-D-allose-1,4-furanose, β-D-allose-1,4-furanose, α-D-allose-1,5-pyranose, and β-D-allose-1,5-pyranose . These structures may interact with cellular processes, potentially influencing the formation of intramolecular hydrogen bonds . This could explain the low abundance of Beta-D-Allose in nature .

Biochemical Pathways

Beta-D-Allose may affect various biochemical pathways. For instance, it has been suggested that Beta-D-Allose can inhibit ROS formation by competing with D-glucose in the mitochondria . .

Pharmacokinetics

It is known that beta-d-allose is soluble in water and insoluble in alcohol . This could potentially impact its bioavailability and pharmacokinetics.

Result of Action

Beta-D-Allose has been associated with various health benefits and physiological functions such as anti-cancer, anti-inflammatory, cryoprotective, anti-osteoporotic, anti-hypertensive, neuroprotective, and antioxidative properties . It has been shown to inhibit the proliferation of a variety of cancer cell lines . .

Action Environment

The action of Beta-D-Allose may be influenced by various environmental factors. For instance, the production of Beta-D-Allose has been shown to be influenced by the presence of certain enzymes . .

Análisis Bioquímico

Biochemical Properties

Beta-D-Allose interacts with several enzymes, proteins, and other biomolecules. It has been produced from D-psicose using Beta-D-Allose-producing enzymes, including L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . These enzymes play a crucial role in the biochemical reactions involving Beta-D-Allose.

Cellular Effects

Beta-D-Allose has been found to have beneficial activities, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities . It inhibits the proliferation of a variety of cancer cell lines, including cervical, hepatocellular, ovarian, head and neck, skin, and prostate cancer, and leukemia .

Molecular Mechanism

The molecular mechanism of Beta-D-Allose involves its interaction with various biomolecules. Most of the Beta-D-Allose functions are mediated through thioredoxin-interacting protein molecules . Beta-D-Allose exerts its effects via reactive oxygen species regulation, cell cycle arrest, metabolic reprogramming, autophagy, apoptosis induction, and sensitizing tumors to radiotherapy and chemotherapy .

Temporal Effects in Laboratory Settings

It is known that Beta-D-Allose has a specific reductive effect on the 4-keto carbon of dTDP-4-keto-6-deoxy-D-allose .

Dosage Effects in Animal Models

While specific dosage effects of Beta-D-Allose in animal models are not fully documented, it has been shown to have beneficial effects in various health conditions .

Metabolic Pathways

Beta-D-Allose is involved in several metabolic pathways. It is converted to D-fructose 6-phosphate in the EMP pathway by sequential enzyme reactions via the two intermediates, D-allose 6-phosphate and D-psicose 6-phosphate .

Subcellular Localization

It is known that Beta-D-Allose-producing enzymes, including L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase, are located in the cytoplasm .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: Beta-D-allose can be synthesized from D-ribose through a series of chemical reactions.

Enzymatic Conversion: Enzymatic methods involve the use of specific enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase to convert D-psicose to beta-D-allose.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Beta-D-allose can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include nitric acid and bromine water.

Reduction: Reduction of beta-D-allose can yield sugar alcohols such as D-allitol. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: Substitution reactions involving beta-D-allose can lead to the formation of glycosides and other derivatives.

Common Reagents and Conditions:

Oxidation: Nitric acid, bromine water.

Reduction: Sodium borohydride.

Substitution: Acidic or basic catalysts.

Major Products:

Oxidation: Oxidized derivatives such as D-allonic acid.

Reduction: Sugar alcohols like D-allitol.

Substitution: Glycosides and other substituted derivatives.

Comparación Con Compuestos Similares

Beta-D-allose is compared with other rare sugars and similar compounds to highlight its uniqueness:

D-allulose: An epimer of D-fructose, known for its anti-hyperglycemic and anti-inflammatory properties.

D-tagatose: A ketohexose with prebiotic functions and potential anti-obesity effects.

D-mannose: Known for its role in preventing urinary tract infections and its immunoregulatory properties.

Uniqueness of Beta-D-allose:

Anti-cancer Properties: Beta-D-allose has shown potent anti-cancer effects, making it a promising candidate for cancer therapy.

Low Caloric Content: It is a non-caloric sugar, making it suitable for use as a low-calorie sweetener.

Actividad Biológica

β-D-allose, a rare sugar and an aldohexose, has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and plant defense mechanisms. This article delves into the biological activity of β-D-allose, supported by research findings, data tables, and case studies to provide a comprehensive overview.

Overview of β-D-Allose

β-D-allose is a C3 epimer of glucose, characterized by its unique structural properties that influence its biological functions. It is less abundant in nature compared to other sugars, which may contribute to its distinctive biological effects. Recent studies have highlighted its potential therapeutic applications, particularly in oncology and plant biology.

Antitumor Effects

Research has demonstrated that β-D-allose exhibits significant antitumor properties across various cancer types. A pivotal study evaluated the effects of orally administered β-D-allose on bladder cancer (BC) cell lines and xenograft models.

Key Findings:

- Cell Viability : Treatment with β-D-allose at concentrations of 10, 25, and 50 mM resulted in a dose-dependent reduction in cell viability among BC cell lines (RT112, 253J, and J82). For instance, 50 mM β-D-allose reduced cell viability to approximately 60.9% compared to control cells (p < 0.001) .

- Mechanism of Action : The antitumor effect is mediated through the up-regulation of thioredoxin-interacting protein (TXNIP), which subsequently increases intracellular reactive oxygen species (ROS) levels. This mechanism leads to reduced cell proliferation and increased apoptosis .

| Concentration (mM) | RT112 Viability (%) | 253J Viability (%) | J82 Viability (%) |

|---|---|---|---|

| Control | 100 | 100 | 100 |

| 10 | 85.4 ± 2.1 | 83.2 ± 2.4 | 81.5 ± 1.9 |

| 25 | 75.6 ± 1.8 | 72.9 ± 2.0 | 70.4 ± 3.1 |

| 50 | 68.4 ± 1.9 | 68.2 ± 2.2 | 60.9 ± 3.4 |

Mechanisms in Plant Defense

In addition to its anticancer properties, β-D-allose has been shown to enhance disease resistance in plants, particularly rice.

Research Insights:

- Induction of Defense Responses : Treatment with β-D-allose at concentrations as low as 3 mM significantly inhibited lesion development caused by Xanthomonas oryzae (Xoo), a bacterial pathogen .

- Reactive Oxygen Species Production : The sugar induced higher levels of hydrogen peroxide (H₂O₂) in treated rice leaves compared to controls, suggesting a role in activating plant defense mechanisms through ROS accumulation .

Anti-Proliferative Activity

Further investigations into the anti-proliferative effects of β-D-allose have revealed its potential against leukemia and prostate cancer cell lines.

Study Results:

- In vitro studies indicated that β-D-allose effectively inhibited the proliferation of MOLT-4F leukemia cells and DU-145 prostate cancer cells through mechanisms involving TXNIP-mediated glucose transporter modulation .

- The compound's ability to induce cell cycle arrest and apoptosis was noted, providing a basis for its use as a novel anticancer agent with potentially fewer side effects than traditional chemotherapeutics .

Summary of Biological Activities

The biological activities of β-D-allose can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antitumor Effects | Reduces viability in various cancer cell lines; induces apoptosis via ROS and TXNIP pathways |

| Plant Defense | Enhances resistance against pathogens; induces ROS production in rice |

| Anti-Proliferative | Inhibits growth in leukemia and prostate cancer cells; modulates glucose uptake mechanisms |

Case Studies

- Bladder Cancer Model : In a preclinical study using xenograft models, oral administration of β-D-allose significantly inhibited tumor growth without adverse effects .

- Rice Resistance Study : Rice treated with β-D-allose exhibited enhanced resistance to bacterial infections, indicating its utility in agricultural applications .

Propiedades

IUPAC Name |

(2R,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-QZABAPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015883 | |

| Record name | beta-D-Allopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7283-09-2 | |

| Record name | β-D-Allopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7283-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Allopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Allopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-ALLOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ05IRR0HO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.